1-(4-Ethylphenyl)-3-methyl-6-(4-(4-(1-phenylvinyl)cyclohexyl)butyl)-1,2,3,4-tetrahydronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-ethylphenyl)-3-methyl-6-(4-(4-(1-phenylvinyl)cyclohexyl)butyl)-1,2,3,4-tetrahydronaphthalene, often referred to as “Compound X” , belongs to the class of polycyclic aromatic hydrocarbons (PAHs). Its complex structure combines aromatic rings, aliphatic chains, and vinyl substituents. PAHs are essential building blocks in organic synthesis and have diverse applications.

Preparation Methods

a. Synthetic Routes

Several synthetic routes lead to Compound X. One common approach involves a cascade reaction combining Heck-Mizoroki arylation and Suzuki-Miyaura coupling. Starting from suitable precursors, this sequence yields β,β-diarylated vinyl boronates, which then react with additional aryl halides to form Π-extended systems .

b. Reaction Conditions

The synthesis typically employs palladium-catalyzed reactions, such as the Heck-Mizoroki arylation and Suzuki-Miyaura coupling. These reactions occur under mild conditions, allowing for efficient bond formation.

c. Industrial Production

While Compound X is not produced industrially on a large scale, its synthetic versatility makes it accessible for research purposes.

Chemical Reactions Analysis

Compound X undergoes various reactions:

Heck-Mizoroki Arylation: Forms β,β-diarylated vinyl boronates.

Suzuki-Miyaura Coupling: Enables cross-coupling with aryl halides.

Intramolecular Nozaki-Hiyama-Kishi Reaction: Yields complex structures.

Cu-Catalyzed γ-Selective Coupling: Stereoselective bond formation.

Gold(I)-Catalyzed Hydrophosphoryloxylation: Synthesizes trisubstituted alkenes.

Major products include vinyl boronates, extended π-systems, and functionalized olefins.

Scientific Research Applications

Compound X finds applications in:

Chemistry: As a versatile building block for organic synthesis.

Biology: In the design of molecular tubes for lipid sensing.

Medicine: Potential enzymatic inhibitors or drug leads.

Industry: Although not widely used, its unique structure inspires new materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its intricate structure, combining aromatic and aliphatic moieties. Similar compounds include other PAHs, vinyl-substituted naphthalenes, and boron-containing molecules.

Properties

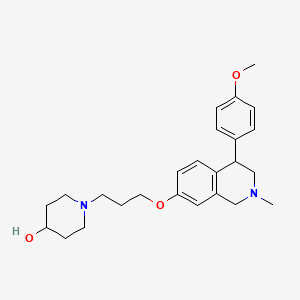

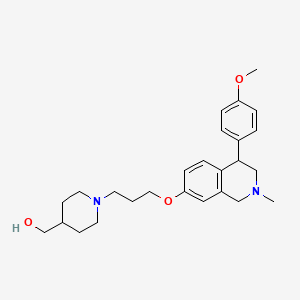

Molecular Formula |

C30H36N4O3 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

[4-[3-[[4-(4-methoxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]piperazin-1-yl]-pyridin-4-ylmethanone |

InChI |

InChI=1S/C30H36N4O3/c1-32-21-25-20-27(8-9-28(25)29(22-32)23-4-6-26(36-2)7-5-23)37-19-3-14-33-15-17-34(18-16-33)30(35)24-10-12-31-13-11-24/h4-13,20,29H,3,14-19,21-22H2,1-2H3 |

InChI Key |

FJZUSTRVJVXQSY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCN(CC3)C(=O)C4=CC=NC=C4)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl-{3-[(2-p-tolyl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-amine](/img/structure/B10794536.png)

![7-fluoro-N,N-dimethyl-3-((2-(tetrahydro-2H-pyran-4-yl)ethylamino)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine](/img/structure/B10794549.png)

![7,8-dichloro-N,N-dimethyl-3-((2-(tetrahydro-2H-pyran-4-yl)ethylamino)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine](/img/structure/B10794571.png)